molecular formula C8H9N3O3 B13670599 2-Methyl-5-nitrobenzohydrazide

2-Methyl-5-nitrobenzohydrazide

Cat. No.: B13670599
M. Wt: 195.18 g/mol
InChI Key: LXDGXEBYKICNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nitrobenzohydrazide is an organic compound with the molecular formula C8H9N3O3 It is a derivative of benzohydrazide, characterized by the presence of a methyl group at the second position and a nitro group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzohydrazide typically involves the nitration of 2-methylbenzoic acid to form 2-methyl-5-nitrobenzoic acid, followed by the conversion of the acid to its corresponding hydrazide. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control and efficient mixing systems. The subsequent conversion to the hydrazide can be achieved through the reaction of the nitrobenzoic acid with hydrazine hydrate in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-5-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The hydrazide group can form covalent bonds with target proteins, further modulating their function .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-nitrobenzohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its hydrazide group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-methyl-5-nitrobenzohydrazide

InChI

InChI=1S/C8H9N3O3/c1-5-2-3-6(11(13)14)4-7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12)

InChI Key

LXDGXEBYKICNKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.